Physicochemical Properties and Analytical Workflows of Sodium Dioctyldithiocarbamate (DODTC)
Physicochemical Properties and Analytical Workflows of Sodium Dioctyldithiocarbamate (DODTC)
Executive Summary
Sodium dioctyldithiocarbamate (DODTC) is a highly specialized, lipophilic chelating agent utilized extensively in analytical chemistry, hydrometallurgy, and nuclear waste processing. While shorter-chain analogs like sodium diethyldithiocarbamate (DDTC) are common, DODTC’s extended aliphatic octyl chains grant it unparalleled hydrophobicity. This in-depth technical guide explores the physicochemical causality behind DODTC's behavior, detailing its mechanisms of metal chelation, phase transfer dynamics, and validated experimental protocols for researchers and analytical scientists.
Physicochemical Profile and Structural Causality
The utility of DODTC stems directly from its molecular architecture. The dithiocarbamate moiety acts as a soft, S,S'-bidentate ligand, exhibiting a strong affinity for transition metals and actinides (soft or borderline acids) over alkali or alkaline earth metals (hard acids)[1].
The critical differentiator of DODTC is its two eight-carbon (octyl) chains. In analytical extractions, the partition coefficient (
Quantitative Physicochemical Data
The following table summarizes the core properties of DODTC for analytical reference.
| Property | Value | Causality / Analytical Impact |
| IUPAC Name | Sodium N,N-dioctylcarbamodithioate | Defines the core reactive structure. |
| CAS Number | 41776-15-2[3] | Essential for reagent sourcing and safety data retrieval. |
| Chemical Formula | C17H34NNaS2[3] | Indicates the high carbon-to-sulfur ratio. |
| Molecular Weight | 339.58 g/mol [4] | Required for precise molarity calculations in titrations. |
| Ligand Type | S,S'-bidentate | Soft donor atoms selectively bind heavy metals and actinides[1]. |
| Stability | Degrades in acidic media | Necessitates pH buffering or in situ formation protocols[5]. |
Mechanisms of Metal Chelation and Phase Transfer
A known limitation of all dithiocarbamates is their susceptibility to protonation and subsequent decomposition into carbon disulfide (
To bypass this degradation, advanced analytical workflows employ an in situ formation mechanism . Instead of adding pre-synthesized DODTC to the acid, dioctylamine and
Mechanism of in situ DODTC formation and metal phase transfer into the organic layer.
This mechanism is particularly notable in nuclear chemistry. The separation factor of Am(III) from Eu(III) using in situ DODTC is significantly higher than traditional extractants like Cyanex 301[1]. The causality lies in the soft sulfur donors of DODTC, which exhibit a higher covalent bonding character with the slightly softer Am(III) ion compared to the harder Eu(III) lanthanide[1].
Experimental Protocols & Analytical Workflows
Protocol 1: Liquid-Liquid Extraction (LLE) of Minor Actinides via In Situ DODTC
This protocol is designed to selectively separate Am(III) from RE(III) ions using nitrobenzene as the organic carrier[1],[5].
-
Organic Phase Preparation: Dissolve dioctylamine in high-purity nitrobenzene. Slowly add an excess of carbon disulfide (
) to the solution. Stir at 298 K to initiate the formation of the extractant[2]. -
Aqueous Phase Conditioning: Adjust the aqueous sample containing the target metal ions to a specific equilibrium pH (
) using dilute or . Critical Step: Precise pH control is required to balance metal solubility against the inevitable protonation-driven decomposition of the extractant[5]. -
Phase Contact: Combine the aqueous and organic phases in a sealed vial. Agitate vigorously for exactly 60 minutes at 298 K. Preliminary kinetic studies indicate this is the optimal time to reach equilibrium for both extractant formation and metal extraction[5].
-
Separation and Analysis: Allow the phases to separate. Isolate the nitrobenzene layer, which now contains the highly lipophilic Am-DODTC complex. The aqueous phase will retain the majority of the unextracted Eu(III)[1].
Protocol 2: Trace Metal Analysis via Reversed-Phase HPLC
DODTC is an excellent derivatizing agent for the HPLC analysis of transition metals like Cu(II)[6],[7]. The octyl chains provide strong retention on C18 columns, allowing for high-resolution separation from polar matrix interferents.
-
Sample Derivatization: To 10 mL of an aqueous environmental or biological sample, add 1 mL of a pH 8.0 buffer to prevent ligand degradation. Add an excess of sodium dioctyldithiocarbamate (
)[6]. -
Extraction: Add 2 mL of HPLC-grade chloroform or cyclohexane. Vortex for 5 minutes to extract the Cu-DODTC complex into the organic phase.
-
Chromatographic Separation: Inject 20 µL of the organic extract onto a C18 Reversed-Phase column. Use an isocratic mobile phase of Methanol/Water (typically 80:20 v/v).
-
Detection: Monitor the eluate using a UV-Vis spectrophotometer (typically around 430 nm for Cu-dithiocarbamate complexes) or an Evaporative Light Scattering Detector (ELSD)[7].
Step-by-step workflow for the RP-HPLC analysis of trace metals using DODTC derivatization.
Microfluidic and Spectrophotometric Innovations
Recent advancements have transitioned DODTC extractions from batch LLE to continuous two-phase microflow systems. In these setups, the extraction of Cu(II) with DODTC is performed within microchannels, drastically reducing diffusion distances and accelerating extraction kinetics[6]. Because the DODTC complex exhibits strong absorbance in the visible spectrum, these microfluidic devices are often coupled directly to inline spectrophotometers, enabling real-time, high-throughput quantification of heavy metals in continuous monitoring applications[6],[7].
References
-
Miyashita, S., Yanaga, M., Satoh, I., & Suganuma, H. (2012). Separation of Americium(III) from Europium(III) by Extraction Based on in situ Formation of Dioctylammonium Dioctyldithiocarbamate Extractant. Journal of Nuclear Science and Technology.1
-
Morita, K., & Hagiwara, T. (2017). Extraction of Cu(II) with dioctyldithiocarbamate and a kinetic study of the extraction using a two-phase microflow system. National Institute of Informatics (NII). 6
-
Semantic Scholar. Development of a Microfluidic Device for Measurement of... (HPLC-ELSD methods). 7
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iChemistry. dithiocarbamic acid - CAS号查询 (Sodium dioctyldithiocarbamate). 3
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Molaid. N,N-二辛基-二硫代氨基甲酸钠盐- CAS号41776-15-2. 4
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